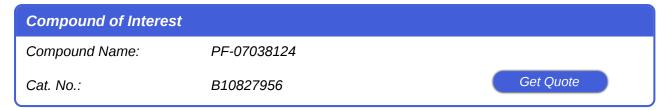


A Comparative Guide: PF-07038124 and Crisaborole in Atopic Dermatitis Models

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two phosphodiesterase 4 (PDE4) inhibitors, **PF-07038124** and crisaborole, for the treatment of atopic dermatitis (AD). The information is based on available preclinical and clinical data to assist in research and development decisions.

Executive Summary

Atopic dermatitis is a chronic inflammatory skin condition characterized by a T-helper 2 (Th2) cell-driven immune response. Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn reduces the production of pro-inflammatory cytokines. Both **PF-07038124** and crisaborole are topical PDE4 inhibitors. While crisaborole is an established treatment for mild to moderate AD, **PF-07038124** is a newer investigational drug. This guide compares their performance based on in vitro potency and available data from AD models. A direct comparison in preclinical in vivo AD models is not yet possible due to the limited publicly available data for **PF-07038124**.

Data Presentation

Table 1: In Vitro PDE4 Inhibition



Compound	Target	IC50	Source
PF-07038124	PDE4B2	0.5 nM	[1]
Crisaborole	PDE4	490 nM	[2]
PDE4 (isoforms)	55 - 340 nM	[3]	

Table 2: In Vitro Inhibition of Cytokine Release

Compound	Cytokine	IC50	Source
PF-07038124	IL-4	4.1 nM	[1]
IL-13	125 nM	[1]	
IFNy	1.06 nM	[1]	
Crisaborole	TNF-α, IL-2, IL-4, IL-5, IL-12, IL-17, IL-23	Inhibition demonstrated, specific IC50 values not provided in the search results.	[4]

Table 3: Preclinical In Vivo Efficacy in Atopic Dermatitis Models (Crisaborole)



Model	Key Parameters	Results	Source
MC903-Induced AD (Mouse)	Itch- and pain-related behaviors	Significantly suppressed scratching and wiping behaviors.	[5][6]
Neutrophil infiltration	Reduced neutrophil infiltration in the epidermis.	[5][6]	
Ovalbumin (OVA)- Induced AD (Mouse)	Spontaneous scratching	Significantly inhibited.	[7]
Neutrophil infiltration and chemokines (CXCL1, CXCL2, CXCL5)	Significantly inhibited neutrophil infiltration and decreased chemokine expression.	[7]	
Imiquimod-Induced Psoriasis-like Dermatitis (Mouse)	Ear thickness and epidermal thickness	Significantly reduced.	[8]
DNCB-Induced Allergic Contact Dermatitis (Mouse)	Epidermal hyperkeratosis, mast cell infiltration, SCORAD index, TEWL	Significantly reduced epidermal hyperkeratosis, mast cell infiltration, dermatitis scores, and transepidermal water loss.	[9]

Note: No preclinical in vivo data for **PF-07038124** in atopic dermatitis models was available in the performed search.

Experimental Protocols In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PDE4 enzyme activity.



General Protocol (based on commercially available kits):

- Reagents and Materials:
 - Recombinant human PDE4 enzyme (e.g., PDE4B2).
 - Fluorescently labeled cAMP substrate (e.g., FAM-cAMP).
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and EGTA).
 - Test compounds (PF-07038124, crisaborole) at various concentrations.
 - Reference inhibitor (e.g., Rolipram).
 - Detection reagents (e.g., binding agent that recognizes hydrolyzed cAMP).
 - Microplate reader capable of measuring fluorescence polarization or other relevant signal.

Procedure:

- Prepare serial dilutions of the test compounds and the reference inhibitor.
- In a microplate, add the PDE4 enzyme to the assay buffer.
- Add the test compounds or reference inhibitor to the wells containing the enzyme and incubate for a defined period.
- Initiate the enzymatic reaction by adding the fluorescently labeled cAMP substrate.
- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
- Stop the reaction and add the detection reagents according to the manufacturer's instructions.
- Measure the signal (e.g., fluorescence polarization) using a microplate reader.
- Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.



In Vitro Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To measure the effect of a compound on the release of cytokines from stimulated human PBMCs.

General Protocol:

- Reagents and Materials:
 - Human PBMCs isolated from whole blood using Ficoll-Paque density gradient centrifugation.
 - Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary components.
 - Stimulants (e.g., anti-CD3/anti-CD28 antibodies, lipopolysaccharide (LPS), or phytohemagglutinin (PHA)) to induce cytokine production.
 - Test compounds (PF-07038124, crisaborole) at various concentrations.
 - 96-well cell culture plates.
 - ELISA or multiplex immunoassay kits for specific cytokines (e.g., IL-4, IL-13, IFNy, TNF-α).

Procedure:

- Isolate PBMCs from healthy donor blood.
- Plate the PBMCs in a 96-well plate at a predetermined cell density.
- Pre-treat the cells with various concentrations of the test compounds for a specified time.
- Add the stimulant to the wells to induce cytokine release.
- Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
- Centrifuge the plate and collect the cell-free supernatant.



- Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's protocol.
- Calculate the percentage of inhibition of cytokine release for each compound concentration and determine the IC50 values.

In Vivo MC903-Induced Atopic Dermatitis Mouse Model

Objective: To evaluate the in vivo efficacy of a topical compound in a mouse model that mimics some aspects of atopic dermatitis.

General Protocol:

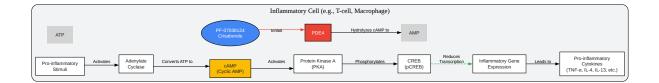
- · Animals:
 - Female BALB/c or C57BL/6 mice.
- Reagents and Materials:
 - MC903 (calcipotriol) solution in ethanol.
 - Test compound formulated in a suitable vehicle (e.g., ointment or cream).
 - Vehicle control.
 - Calipers for measuring ear thickness.
- Procedure:
 - Apply a defined volume of MC903 solution topically to the ear of each mouse daily for a specified period (e.g., 8-14 days) to induce an AD-like phenotype.
 - Divide the mice into treatment groups: vehicle control, test compound, and potentially a
 positive control (e.g., a topical corticosteroid).
 - Apply the topical treatments to the ears daily, either before or after the MC903 application.
 - Monitor and measure ear thickness daily using calipers as an indicator of inflammation.

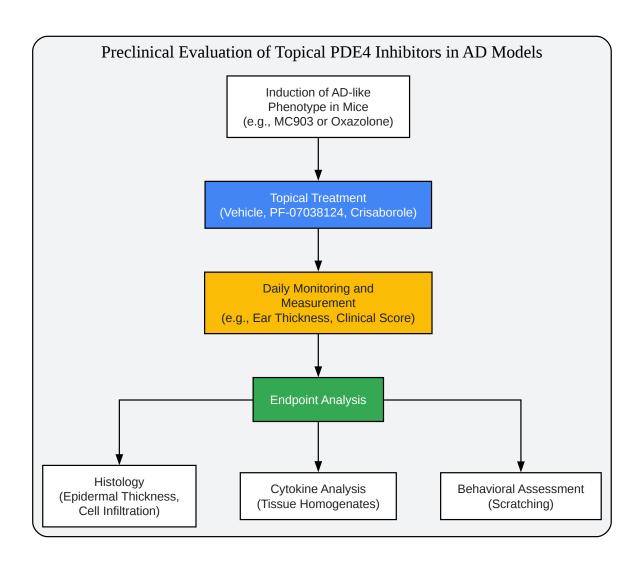


- At the end of the study, euthanize the mice and collect the ear tissue for further analysis.
- Histological analysis: Process the ear tissue for histology (e.g., H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
- Cytokine analysis: Homogenize the ear tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-13, TNF-α) by ELISA or other methods.
- Behavioral analysis: Observe and quantify scratching and wiping behaviors to assess pruritus.

Mandatory Visualization







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- To cite this document: BenchChem. [A Comparative Guide: PF-07038124 and Crisaborole in Atopic Dermatitis Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827956#pf-07038124-versus-crisaborole-in-atopic-dermatitis-models]

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